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Executive Summary

Myotonic Dystrophy Type 1 (DM1) is a progressive, multisystemic genetic disorder with no
currently approved disease-modifying therapies. The disease arises from a CTG trinucleotide
repeat expansion in the non-coding region of the Dystrophia Myotonica Protein Kinase (DMPK)
gene. This mutation leads to a toxic gain-of-function of the DMPK mRNA, which sequesters
essential RNA-binding proteins, most notably the Muscleblind-like (MBNL) family of proteins.
The resulting MBNL deficiency disrupts the alternative splicing of numerous downstream
transcripts, leading to the diverse clinical manifestations of DM1. ATX-01 is a novel antisense
oligonucleotide therapeutic designed to address the fundamental genetic lesion in DM1. This
document provides an in-depth technical overview of the genetic basis for the ATX-01
therapeutic approach, its mechanism of action, preclinical data, and the design of the ongoing
clinical evaluation.

The Genetic Pathophysiology of Myotonic
Dystrophy Type 1

The root cause of DM1 is an unstable expansion of a CTG repeat in the 3' untranslated region
(UTR) of the DMPK gene.[1] In unaffected individuals, the number of CTG repeats is typically
between 5 and 37. In contrast, individuals with DM1 have expansions ranging from 50 to
several thousand repeats.[1]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b10855779?utm_src=pdf-interest
https://www.prnewswire.com/news-releases/arthex-biotech-to-present-preclinical-data-on-atx-01-for-myotonic-dystrophy-type-1-dm1-at-tides-usa-2023-meeting-301819961.html
https://www.prnewswire.com/news-releases/arthex-biotech-to-present-preclinical-data-on-atx-01-for-myotonic-dystrophy-type-1-dm1-at-tides-usa-2023-meeting-301819961.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The expanded CUG repeats in the DMPK mRNA transcript fold into a hairpin structure that is
toxic to the cell. These toxic transcripts accumulate in the nucleus, forming distinct foci.[2]
These foci act as a trap for RNA-binding proteins, leading to their sequestration and preventing
them from performing their normal cellular functions.[3] The primary proteins sequestered are
the MBNL proteins (MBNL1, MBNL2, and MBNL3), which are critical regulators of alternative
splicing in muscle and other tissues.[3]

The loss of functional MBNL proteins leads to a widespread disruption of alternative splicing,
causing a reversion to fetal splicing patterns for numerous genes. This "spliceopathy" is the
central molecular mechanism driving the multisystemic symptoms of DM1, including myotonia,
muscle wasting, cataracts, and cardiac conduction defects.[4]

Recent research has also identified a second pathogenic mechanism in DM1: the upregulation
of microRNA-23b (miR-23b).[5][6] miR-23b has been shown to be a natural repressor of MBNL
protein expression.[5][6] Therefore, in DM1, not only is MBNL protein sequestered by the toxic
DMPK mRNA, but its production is also suppressed by elevated levels of miR-23b, further
exacerbating the MBNL deficiency.[3]

ATX-01: A Dual-Mechanism Antisense
Oligonucleotide

ATX-01 is a chemically modified antisense oligonucleotide, specifically an anti-miR, designed to
directly target and inhibit miR-23b.[7] By binding to and neutralizing miR-23b, ATX-01 is
designed to have a dual effect on the core genetic pathology of DM1:[3]

» Increased MBNL Protein Production: By inhibiting miR-23b, ATX-01 relieves the translational
repression of MBNL proteins, leading to an increase in their cellular levels.[3][8]

e Reduction of Toxic DMPK mRNA and Release of Sequestered MBNL: Preclinical studies
have demonstrated that ATX-01 also leads to a reduction in the levels of the toxic DMPK
MRNA and the destabilization of the nuclear foci.[3][8] This dual action is believed to not only
boost the production of MBNL but also to release the already sequestered MBNL, thereby
restoring its normal function in regulating alternative splicing.[3][8]

ATX-01 is conjugated to oleic acid, a lipophilic molecule, to enhance its delivery to target
tissues, including muscle and the central nervous system.[4]
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Below is a diagram illustrating the proposed mechanism of action of ATX-01.
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Click to download full resolution via product page
Figure 1: Proposed dual mechanism of action of ATX-01 in DM1.

Preclinical Evidence

The therapeutic potential of ATX-01 has been evaluated in various preclinical models, including
human DM1 myoblast cell lines and murine models of the disease.[8] While specific
guantitative data from these studies are not yet publicly available in peer-reviewed publications,
press releases from ARTHEX Biotech have summarized the key findings presented at scientific
conferences.[5][7][9]

In Vitro Studies in Human DM1 Myoblasts

Studies in human myoblast cell lines derived from DM1 patients have demonstrated that
treatment with ATX-01 leads to:[5][9]

e Anincrease in MBNL protein expression.
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» A significant reduction in the levels of toxic DMPK mRNA.

» Correction of key cellular defects, such as spliceopathy.

The following table provides an illustrative summary of the expected outcomes from such in

vitro experiments.

Parameter

Control (Untreated
DM1 Myoblasts)

ATX-01 Treated
DM1 Myoblasts

Expected Outcome

MBNL1 Protein Level

Increased MBNL1

(Relative to 1.0 > 1.5-fold increase )

_ expression
Housekeeping Gene)
Toxic DMPK mRNA o _

] Reduction in toxic
Level (Relative to 1.0 < 0.5-fold decrease )

) transcript
Housekeeping Gene)
Splicing Index (e.g.,

plcing (€ Shift towards adult

INSR Exon 11 ~20% > 40% o
) ] splicing pattern
inclusion)

Table 1: lllustrative Quantitative Data from In Vitro Studies with ATX-01.

In Vivo Studies in Murine Models

The efficacy of ATX-01 has also been assessed in mouse models of DM1.[8] These studies

have shown that systemic administration of ATX-01 can rescue disease phenotypes.[4]

The following table provides an illustrative summary of the expected outcomes from such in

Vivo experiments.
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Vehicle-Treated ATX-01 Treated

Parameter . . Expected Outcome
DM1 Mice DM1 Mice
) Improved muscle
Grip Strength (grams)  100g > 120g ]
function

Myotonia (seconds to o ]

) > 5 seconds < 2 seconds Reduction in myotonia
relaxation)
Splicing Correction in In vivo spliceopath

plcing _ 15% > 35% ) P pathy

Muscle Tissue (%) correction

Table 2: lllustrative Quantitative Data from In Vivo Studies with ATX-01.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of ATX-01 have not been publicly
released. However, based on standard methodologies in the field of antisense oligonucleotide
research for DM1, the following protocols represent the likely approaches used.

In Vitro Efficacy in Human DM1 Myoblasts

Objective: To determine the effect of ATX-01 on MBNL protein levels, toxic DMPK mRNA levels,
and alternative splicing in human DM1 myoblasts.

Methodology:

o Cell Culture: Human myoblasts derived from DM1 patients and healthy controls are cultured
in appropriate growth medium (e.g., DMEM supplemented with fetal bovine serum and
growth factors).

o Transfection with ATX-01: Myoblasts are seeded in multi-well plates and transfected with
varying concentrations of ATX-01 or a control oligonucleotide using a suitable transfection
reagent (e.g., lipofectamine).

* RNA Isolation and RT-gPCR: After a specified incubation period (e.g., 48-72 hours), total
RNA is isolated from the cells. Reverse transcription followed by quantitative PCR (RT-
gPCR) is performed to quantify the levels of DMPK mRNA and a panel of alternatively
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spliced transcripts known to be misregulated in DM1. Gene expression is normalized to a
stable housekeeping gene.

o Protein Isolation and Western Blotting: Total protein is extracted from the cells, and protein
concentration is determined. Equal amounts of protein are separated by SDS-PAGE,
transferred to a membrane, and probed with antibodies specific for MBNL1 and a loading
control (e.g., GAPDH). Signal intensity is quantified to determine relative MBNL1 protein
levels.

Below is a diagram illustrating the in vitro experimental workflow.
(DMl Myoblast Culture)

ATX-01 Transfection

RNA Isolation Protein Isolation

MBNL1 protein levels

Data Analysis

Click to download full resolution via product page

Figure 2: In vitro experimental workflow for ATX-01 evaluation.

Clinical Development: The ArthemiR™ Trial
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ATX-01 is currently being evaluated in a Phase I/lla clinical trial, named ArthemiR™
(NCT06300307).[10] This is a randomized, double-blind, placebo-controlled, single- and
multiple-ascending dose study to assess the safety, tolerability, pharmacokinetics, and
pharmacodynamics of ATX-01 in adults with classic DM1.[11]

Primary Objective:

o To evaluate the safety and tolerability of single and multiple ascending doses of ATX-01.[11]
Secondary and Exploratory Objectives:

e To assess the pharmacokinetic profile of ATX-01.[12]

o To evaluate target engagement in muscle tissue through the analysis of biomarkers,
including MBNL levels and splicing index.[11]

o To explore the preliminary clinical efficacy of ATX-01 on measures of muscle function,
patient-reported outcomes, and quality of life.[11]

The study design is summarized in the following table.

) ] ) Primary
Study Phase Design Population Intervention )
Endpoint
Randomized, Single and
Double-Blind, Adults (18-65 multiple
. . Safety and
Phase I/lla Placebo- years) with intravenous -
] Tolerability
Controlled, classic DM1 doses of ATX-01
Ascending Dose or placebo

Table 3: Overview of the ArthemiR™ (NCT06300307) Clinical Trial.

Below is a diagram illustrating the logical flow of the ArthemiR™ clinical trial.
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Figure 3: Logical flow of the ArthemiR™ Phase I/lla clinical trial.

Conclusion

The ATX-01 therapeutic approach is firmly rooted in the genetic and molecular understanding
of Myotonic Dystrophy Type 1. By targeting miR-23b, ATX-01 aims to address both the
sequestration and the reduced production of MBNL proteins, the central pathogenic events in
DML1. Preclinical data, though not yet fully published, suggest that this dual-mechanism
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approach holds promise for correcting the underlying spliceopathy and improving disease-
related phenotypes. The ongoing ArthemiR™ clinical trial will provide crucial data on the safety,
tolerability, and preliminary efficacy of ATX-01 in individuals with DM1, representing a
significant step forward in the development of a potential disease-modifying therapy for this
debilitating condition.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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